molecular formula C8H12O4 B2967524 5,6-Dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 232919-97-0

5,6-Dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B2967524
CAS No.: 232919-97-0
M. Wt: 172.18
InChI Key: YUYUJJQBKHEILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound with significant interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of two hydroxyl groups and a carboxylic acid group attached to a bicyclo[2.2.1]heptane framework. The rigid bicyclic structure imparts distinct stereochemical properties, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid typically involves the stereoselective functionalization of endo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. One common method includes the formation of 1,3-oxazine or γ-lactone intermediates, followed by hydrolysis and reduction steps . The reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) and tributyltin hydride (Bu3SnH) under an argon atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and the use of robust catalytic systems are likely employed to achieve high yields and purity. The scalability of these methods would depend on the optimization of reaction conditions and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5,6-Dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The rigid bicyclic structure also contributes to its binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
  • 3-Amino-6-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid

Uniqueness

5,6-Dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of two hydroxyl groups at specific positions on the bicyclic framework, which imparts distinct stereochemical properties. This uniqueness makes it a valuable compound for the synthesis of stereochemically complex molecules and for studying structure-activity relationships in medicinal chemistry .

Properties

IUPAC Name

5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-6-3-1-4(7(6)10)5(2-3)8(11)12/h3-7,9-10H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYUJJQBKHEILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C(C2O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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